Cas no 1694067-41-8 (2-(3-Bromophenoxy)-pyridine-3-carbaldehyde)

2-(3-Bromophenoxy)-pyridine-3-carbaldehyde is a versatile brominated aromatic aldehyde with applications in organic synthesis and pharmaceutical research. Its structure combines a pyridine core with a 3-bromophenoxy substituent and an aldehyde functional group, enabling its use as a key intermediate in cross-coupling reactions, heterocycle formation, and ligand design. The bromine moiety enhances reactivity in metal-catalyzed transformations, while the aldehyde group offers further derivatization potential. This compound is particularly valuable in the development of bioactive molecules and advanced materials due to its balanced reactivity and stability. High purity grades ensure consistent performance in demanding synthetic workflows.
2-(3-Bromophenoxy)-pyridine-3-carbaldehyde structure
1694067-41-8 structure
Product Name:2-(3-Bromophenoxy)-pyridine-3-carbaldehyde
CAS No:1694067-41-8
MF:C12H8BrNO2
MW:278.101422309875
MDL:MFCD31618998
CID:4783705
Update Time:2025-05-20

2-(3-Bromophenoxy)-pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Bromophenoxy)-pyridine-3-carbaldehyde
    • 2-(3-bromophenoxy)pyridine-3-carbaldehyde
    • 2-(3-Bromo-phenoxy)-pyridine-3-carbaldehyde
    • MDL: MFCD31618998
    • Inchi: 1S/C12H8BrNO2/c13-10-4-1-5-11(7-10)16-12-9(8-15)3-2-6-14-12/h1-8H
    • InChI Key: DUZYBIPXUHDANP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)OC1C(C=O)=CC=CN=1

Computed Properties

  • Exact Mass: 276.97384 g/mol
  • Monoisotopic Mass: 276.97384 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 39.2
  • Molecular Weight: 278.10

2-(3-Bromophenoxy)-pyridine-3-carbaldehyde Pricemore >>

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Additional information on 2-(3-Bromophenoxy)-pyridine-3-carbaldehyde

2-(3-Bromophenoxy)-pyridine-3-carbaldehyde: A Comprehensive Overview

2-(3-Bromophenoxy)-pyridine-3-carbaldehyde, with the CAS number 1694067-41-8, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a phenoxy group and an aldehyde functional group. The presence of the bromine atom at the 3-position of the phenoxy group introduces additional electronic and steric effects, making this compound a valuable substrate for various chemical transformations and applications.

The synthesis of 2-(3-Bromophenoxy)-pyridine-3-carbaldehyde typically involves multi-step reactions, often starting from readily available starting materials. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, thereby streamlining the production process. These developments not only enhance the scalability of the synthesis but also contribute to cost-effectiveness and sustainability.

In terms of applications, 2-(3-Bromophenoxy)-pyridine-3-carbaldehyde has shown promise in several areas. In pharmacology, its unique structure makes it a potential candidate for drug design, particularly in targeting specific receptors or enzymes. Recent studies have highlighted its ability to modulate certain cellular pathways, suggesting its potential as a lead compound for therapeutic agents. Additionally, its aldehyde group renders it amenable to further functionalization, enabling the creation of derivatives with enhanced bioactivity.

The electronic properties of 2-(3-Bromophenoxy)-pyridine-3-carbaldehyde also make it an interesting material for optoelectronic applications. The conjugated system within the molecule facilitates electron delocalization, which is advantageous in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have explored its use as a building block in constructing π-conjugated systems, demonstrating its potential in enhancing device performance.

From a structural perspective, the compound's stability is influenced by the electron-withdrawing effects of both the bromine atom and the aldehyde group. These effects can impact its reactivity in various chemical reactions. For example, in nucleophilic substitution reactions, the bromine atom can act as a leaving group under appropriate conditions. Similarly, the aldehyde group can participate in condensation reactions, offering versatility in chemical transformations.

In conclusion, 2-(3-Bromophenoxy)-pyridine-3-carbaldehyde is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers exploring new chemical entities and materials. As ongoing research continues to uncover its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

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